molecular formula C21H29N5O6 B1679589 Roxifiban CAS No. 170902-47-3

Roxifiban

カタログ番号: B1679589
CAS番号: 170902-47-3
分子量: 447.5 g/mol
InChIキー: IRAXRQFCCSHQDX-WBVHZDCISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ロキシフィバンは、新規の経口血小板糖タンパク質IIb/IIIa受容体阻害剤です。安定狭心症患者における潜在的な使用のために研究されています。 この化合物は、血小板凝集を阻害することで作用し、血栓性心血管イベントの予防に不可欠です .

2. 製法

合成経路と反応条件: ロキシフィバンとその遊離酸活性体であるXV459は、デュポン・ファーマシューティカルズ社で合成されました。 合成には、非ペプチド糖タンパク質IIb/IIIaアンタゴニストであるイソキサゾリンの形成が含まれます .

工業的製造方法: ロキシフィバンの工業的製造には、自動化されたサンプル調製技術が用いられます。 例えば、Zymarkタブレット処理ワークステーションII(TPWII)は、複合アッセイ、含量均一性、重量変動、分解生成物の試験などの自動化されたサンプル調製に使用されてきました .

準備方法

Synthetic Routes and Reaction Conditions: Roxifiban and its active free acid form, XV459, were synthesized at DuPont Pharmaceuticals Co. The synthesis involves the formation of isoxazolines, which are non-peptide glycoprotein IIb/IIIa antagonists .

Industrial Production Methods: The industrial production of this compound involves automated sample preparation techniques. For instance, a Zymark tablet processing workstation II (TPWII) has been used for automated sample preparations, including composite assay, content uniformity, weight variation, and degradation products testing .

作用機序

ロキシフィバンは、血小板の糖タンパク質IIb/IIIa受容体を阻害することで効果を発揮します。この阻害は、フィブリノゲンが受容体への結合を阻害し、血小板凝集を抑制します。 ロキシフィバンの薬力学的反応は用量依存性であり、高用量ほど高いレベルの血小板阻害に相関しています .

6. 類似の化合物との比較

ロキシフィバンは、オルボフィバンやアブシキシマブなどの他の糖タンパク質IIb/IIIa受容体拮抗剤と比較されます。 オルボフィバンとは異なり、ロキシフィバンはカルシウム濃度の変化に対する血小板結合親和性に有意な変化を示しません . 類似の化合物には以下が含まれます。

ロキシフィバンは、経口投与経路と特異的な結合速度論によって際立っており、血小板凝集のユニークで強力な阻害剤となっています。

類似化合物との比較

Roxifiban is compared with other glycoprotein IIb/IIIa receptor antagonists such as Orbofiban and Abciximab. Unlike Orbofiban, this compound does not show significant changes in its platelet binding affinity in response to changes in calcium concentrations . Similar compounds include:

This compound stands out due to its oral administration route and its specific binding kinetics, making it a unique and potent inhibitor of platelet aggregation.

生物活性

Roxifiban (DMP754) is a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, primarily developed for the treatment of coronary artery disease (CAD). It aims to inhibit platelet aggregation, which is crucial in the prevention of thrombotic events. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, safety profile, and clinical implications based on diverse research findings.

This compound works by selectively inhibiting the glycoprotein IIb/IIIa receptor on platelets, which is a critical component in platelet aggregation and thrombus formation. By blocking this receptor, this compound prevents platelets from binding to fibrinogen and other adhesive molecules, thereby reducing the risk of clot formation.

Table 1: Comparison of this compound with Other GPIIb/IIIa Inhibitors

CompoundMechanismEfficacy (IC50)Notable Characteristics
This compoundGPIIb/IIIa antagonist8 ± 1 μMOral bioavailability; well-tolerated
AbciximabGPIIb/IIIa antagonist40 ± 5 μMMonoclonal antibody; intravenous use
SibrafibanGPIIb/IIIa antagonist0.25 ± 0.02 μMOral administration; lower efficacy
OrbofibanGPIIb/IIIa antagonist0.20 ± 0.01 μMOral administration; non-titrator

Dose-Response Relationship

A pivotal study examined the dose-response effect of this compound on platelet aggregation in patients with chronic stable angina pectoris. The study involved 120 patients randomized to receive varying doses (0.25 to 2.5 mg/day) for up to 30 days.

  • Results :
    • Platelet aggregation inhibition was sustained and dose-dependent.
    • Higher doses correlated with increased inhibition of platelet aggregation and higher incidence of minor bleeding events.
    • Minor bleeding occurred in 26% of participants receiving this compound compared to only 5% in the placebo group .

Safety Profile

Overall, this compound demonstrated a favorable safety profile:

  • Adverse Events :
    • No serious adverse events were reported.
    • Minor adverse events included gastrointestinal disorders and transient thrombocytopenia in a small subset of patients .

Long-term Treatment Implications

The long-term efficacy and safety of this compound remain under investigation. The potential for chronic administration in CAD patients is promising but requires further studies to establish its role compared to existing therapies.

Case Study: Efficacy in Acute Coronary Syndrome

In a clinical trial involving patients with acute coronary syndrome, this compound was evaluated against standard treatments. The results indicated that while it effectively reduced platelet aggregation, there were concerns regarding increased vascular mortality associated with prior oral GPIIb/IIIa inhibitors .

Case Study: Thrombosis Model

A humanized mouse model study demonstrated that this compound effectively inhibited thrombus formation under conditions mimicking human physiology. This model supports its potential utility in clinical settings where platelet activation is critical .

特性

CAS番号

170902-47-3

分子式

C21H29N5O6

分子量

447.5 g/mol

IUPAC名

methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate

InChI

InChI=1S/C21H29N5O6/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29)/t15-,17+/m1/s1

InChIキー

IRAXRQFCCSHQDX-WBVHZDCISA-N

SMILES

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC

異性体SMILES

CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC

正規SMILES

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC

外観

Solid powder

Key on ui other cas no.

170902-47-3

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Roxifiban;  DMP754;  DMP 754;  DMP-754; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Roxifiban
Reactant of Route 2
Reactant of Route 2
Roxifiban
Reactant of Route 3
Reactant of Route 3
Roxifiban
Reactant of Route 4
Roxifiban
Reactant of Route 5
Reactant of Route 5
Roxifiban
Reactant of Route 6
Reactant of Route 6
Roxifiban

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。